
4,6-O-Benzylidene-D-glucopyranose
描述
4,6-O-Benzylidene-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
4,6-O-Benzylidene-D-glucopyranose is a chiral building block and an important intermediate in the preparation of various sugars . It is used by researchers in the field of synthetic carbohydrate chemistry .
Mode of Action
It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
As a useful intermediate for the synthesis of carbohydrates , it can be inferred that it plays a role in the synthesis and modification of carbohydrate structures.
Result of Action
Given its role as an intermediate in the synthesis of carbohydrates , it can be inferred that it contributes to the formation of various carbohydrate structures.
Action Environment
生物活性
4,6-O-Benzylidene-D-glucopyranose (BG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in oncology. This article provides an in-depth analysis of its biological effects, including anti-tumor properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is derived from D-glucose and features a benzylidene acetal functional group. Its molecular formula is CHO, and it exhibits unique properties that contribute to its biological activity.
Synthesis of this compound
The synthesis of BG typically involves the reaction of D-glucose with benzaldehyde under acidic conditions. A notable method involves using p-toluenesulfonic acid (pTSA) as a catalyst in dimethylformamide (DMF) at elevated temperatures . This method not only yields BG but also allows for the preparation of related compounds that may exhibit similar biological activities.
Anti-Tumor Activity
One of the most significant findings regarding BG is its anti-tumor activity. A clinical study involving 24 patients with various types of cancer demonstrated that BG elicited responses in 10 patients (41.7%). The types of cancer included:
- Primary Lung Cancer : 11 cases
- Metastatic Lung Cancer : 4 cases
- Gastric Cancer : 5 cases
- Other Cancers : Sigmoid colon, liver, pancreas, and prostate cancers
Among these patients, two achieved complete responses . The treatment regimen involved intravenous infusions of BG at a total mean dose of 392.6 g over two months, with no observed toxic effects at these doses. Histological examinations revealed complete necrotic liquefaction of tumors without damaging surrounding tissues in several cases .
The precise mechanisms by which BG exerts its anti-tumor effects are still under investigation. However, it is hypothesized that BG may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Sample Size | Cancer Types | Response Rate | Notable Outcomes |
---|---|---|---|---|
Study 1 | 24 patients | Lung, gastric, colon, liver, pancreas | 41.7% | Two complete responses observed |
Study 2 | In vitro assays | K562, HL-60, HeLa cells | Inhibition rates: 64.2% - 92.9% at 100 μg/mL | IC50 values ranged from 17.2 to 124.7 μM |
Additional Biological Activities
Beyond its anti-tumor properties, BG has been studied for other biological activities:
科学研究应用
Medicinal Applications
1.1 Antitumor Activity
4,6-O-Benzylidene-D-glucopyranose has been investigated for its potential antitumor properties. A notable clinical study involved administering BG to patients with solid malignant tumors. The results indicated that BG elicited responses in 41.7% of the 24 patients treated, with complete responses observed in cases of lung and liver metastases. The treatment was administered via intravenous infusion, demonstrating no significant toxicity at high doses, which suggests a favorable safety profile for further exploration in cancer therapy .
1.2 Role as a Pharmaceutical Intermediate
BG serves as an important intermediate in the synthesis of various pharmaceuticals, including podophyllotoxin derivatives, which are used in cancer treatment. Its structure allows it to be a precursor for synthesizing low molecular weight heparins and flavonoid glycosides, which are vital in treating various diseases due to their anticoagulant and anti-inflammatory properties .
Chemical Synthesis Applications
2.1 Synthesis of Glycosides
BG is utilized in glycosylation reactions due to its ability to form stable glycosidic bonds. It has been shown to facilitate the synthesis of β-glucosides when reacted with strong electrophiles under heterogeneous conditions. This property is particularly useful in carbohydrate chemistry for producing complex glycosides that have various biological activities .
2.2 Antibacterial Screening
Recent studies have evaluated derivatives of BG for antibacterial activity against pathogenic bacteria. The synthesized methyl 4,6-O-benzylidene-D-glucopyranoside derivatives underwent disc diffusion assays, indicating potential as antibacterial agents. This application highlights the versatility of BG derivatives beyond traditional uses .
Clinical Study Overview
A clinical trial involving 24 patients with different types of cancers demonstrated the efficacy of BG as an antitumor agent:
Cancer Type | Number of Cases | Complete Responses |
---|---|---|
Primary Lung Cancer | 11 | 1 |
Metastatic Lung Cancer | 4 | 0 |
Gastric Cancer | 5 | 0 |
Sigmoid Colon Cancer | 1 | 0 |
Liver Cancer | 1 | 1 |
Pancreatic Cancer | 1 | 0 |
Prostate Cancer | 1 | 0 |
The mean total dose administered was approximately 392.6 g, with treatment lasting up to two months without observed toxicity .
Synthesis Methodologies
The preparation methods for BG have evolved, emphasizing efficiency and yield:
常见问题
Basic Research Questions
Q. What are the standard synthetic methods for preparing 4,6-<i>O</i>-Benzylidene-D-glucopyranose derivatives, and how are they optimized for regioselectivity?
The synthesis typically involves the reaction of D-glucopyranose with benzaldehyde derivatives under acidic conditions to form the 4,6-<i>O</i>-benzylidene acetal. Optimization includes controlling reaction temperature (e.g., 0°C to room temperature), solvent choice (dry DMF or dichloromethane), and stoichiometry of reagents like sodium hydride and benzyl bromide to ensure regioselective protection of the 4,6-positions . Benzoylation or acylation at secondary hydroxyl groups (e.g., 2- or 3-position) is achieved using acyl chlorides or anhydrides in the presence of catalytic bases .
Q. How is the structural integrity of 4,6-<i>O</i>-Benzylidene-D-glucopyranose confirmed during synthesis?
Structural characterization relies on NMR spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) to confirm acetal formation via diagnostic peaks for the benzylidene proton (~5.5–6.0 ppm) and quaternary carbon (~100–110 ppm). Mass spectrometry (ESI-TOF) and X-ray crystallography are used to validate molecular weight and stereochemistry, respectively .
Q. What role does the benzylidene group play in protecting carbohydrate hydroxyls during oligosaccharide synthesis?
The 4,6-<i>O</i>-benzylidene group acts as a temporary protecting group, shielding the 4- and 6-hydroxyls while leaving the 2- and 3-positions free for further functionalization (e.g., glycosylation or acylation). Its stability under acidic and basic conditions makes it ideal for multi-step syntheses of glycoconjugates .
Advanced Research Questions
Q. What factors influence the stereoselectivity of glycosylation reactions using 4,6-<i>O</i>-Benzylidene-D-glucopyranosyl triflates?
The stereochemical outcome depends on the anomeric configuration of the triflate intermediate. For example, activation of glucopyranosyl triflates with triflic anhydride in dichloromethane at −78°C favors α-selectivity due to the formation of a contact ion pair, whereas mannopyranosyl analogs under similar conditions yield β-products via a solvent-separated ion pair mechanism . Solvent additives like HMPA can reverse selectivity by altering ion-pair dynamics .
Q. How do solvent polarity and temperature affect the anomeric equilibrium of 4,6-<i>O</i>-Benzylidene-D-glucopyranose derivatives?
In benzene, the α:β anomeric ratio of 4,6-<i>O</i>-benzylidene-D-glucopyranose derivatives is approximately 60:40 at 17–56°C. Adding 4% HMPA (v/v) increases solvent polarity, stabilizing the β-anomer through hydrogen bonding and reversing the ratio to 2.3:1 (α:β). Low-temperature NMR studies (<−50°C) reveal slow interconversion kinetics, supporting the existence of distinct ion-pair intermediates .
Q. What mechanistic insights explain the divergent reactivity of 4,6-<i>O</i>-Benzylidene-D-glucopyranose in nitromethane condensations?
Condensation with nitromethane proceeds via a base-mediated nucleophilic attack at the anomeric center, forming nitromethyl glycosides. Mechanistic studies using DBU (1,8-diazabicycloundec-7-ene) and molecular sieves show sequential product formation, with the benzylidene group stabilizing transition states and minimizing side reactions. Byproducts arise from competing elimination or over-alkylation pathways .
Q. How is 4,6-<i>O</i>-Benzylidene-D-glucopyranose utilized in synthesizing immunostimulatory glycoconjugates?
The compound serves as a glycosyl donor in the synthesis of lipid A analogs. For example, coupling with trichloroacetimidate-activated acceptors (e.g., benzyl 3,4-di-<i>O</i>-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside) under BF3·Et2O catalysis yields β-(1→6)-linked disaccharides with immunomodulatory activity. Purification via flash chromatography ensures high regiochemical fidelity .
Q. Data Contradiction and Resolution
Q. Why do conflicting reports exist regarding the α/β product ratios in glycosylation reactions involving 4,6-<i>O</i>-Benzylidene-D-glucopyranose?
Discrepancies arise from variations in activation methods (e.g., triflic anhydride vs. NIS/TfOH) and solvent systems. For instance, glucopyranosyl triflates in CH2Cl2 yield α-products , whereas thioglycosides activated with NIS in Et2O favor β-linkages due to differing leaving-group abilities and solvent dielectric effects. Researchers must standardize reaction conditions and validate outcomes via <sup>1</sup>H NMR coupling constants (<i>J</i>1,2 ≈ 3–4 Hz for α; ≈7–8 Hz for β) .
Q. Methodological Recommendations
- Stereochemical Analysis : Use NOESY or ROESY NMR to confirm anomeric configuration in complex glycosides .
- Reaction Monitoring : Employ TLC with ceric ammonium molybdate staining to track benzylidene deprotection or glycosylation progress .
- Solvent Selection : Prefer anhydrous DMF for benzylation and dichloromethane for triflate-mediated glycosylations to minimize hydrolysis .
属性
IUPAC Name |
(4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLRUCXBTYDAQK-SFZUHQLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97232-16-1 | |
Record name | (4aR,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。